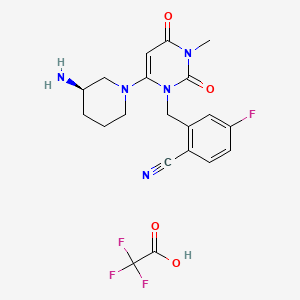![molecular formula C11H16N2O B587811 N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-acetamide CAS No. 1391052-81-5](/img/new.no-structure.jpg)
N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-acetamide is an organic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The presence of the pyridine ring imparts unique chemical properties to the compound, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-acetamide typically involves the reaction of N-methyl-2-(3-pyridinyl)ethylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
N-methyl-2-(3-pyridinyl)ethylamine+acetic anhydride→this compound+acetic acid
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents can also enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl groups attached to the nitrogen atom. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of corresponding amines.
Substitution: The pyridine ring in this compound can participate in electrophilic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (chlorine, bromine), nitrating agents
Major Products Formed:
Oxidation: Formation of N-oxide derivatives
Reduction: Formation of corresponding amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the acetamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-acetamide can be compared with other similar compounds, such as:
N-Methyl-N-[1-methyl-2-(2-pyridinyl)ethyl]-acetamide: Similar structure but with the pyridine ring in a different position.
N-Methyl-N-[1-methyl-2-(4-pyridinyl)ethyl]-acetamide: Similar structure but with the pyridine ring in the para position.
N-Methyl-N-[1-methyl-2-(3-quinolinyl)ethyl]-acetamide: Contains a quinoline ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
1391052-81-5 |
|---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-methyl-N-(1-pyridin-3-ylpropan-2-yl)acetamide |
InChI |
InChI=1S/C11H16N2O/c1-9(13(3)10(2)14)7-11-5-4-6-12-8-11/h4-6,8-9H,7H2,1-3H3 |
InChI Key |
MGJWDNPGWOKMDG-UHFFFAOYSA-N |
SMILES |
CC(CC1=CN=CC=C1)N(C)C(=O)C |
Canonical SMILES |
CC(CC1=CN=CC=C1)N(C)C(=O)C |
Synonyms |
N-Methyl-N-[1-methyl-2-(3-pyridyl)ethyl]-acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(6-Amino-2,4-dioxo-3-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl]benzenesulfonic acid](/img/structure/B587731.png)








